Spirasine IV

Description

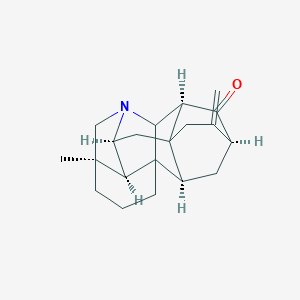

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R,9S,11S,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-10-7-19-8-12-16-18(2)4-3-5-20(16)13(19)6-11(10)15(22)14(19)17(20)21(12)9-18/h11-14,16-17H,1,3-9H2,2H3/t11-,12-,13+,14+,16+,17?,18-,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQMMISNDMJYNF-YVYAJNEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC34C1C5CC67C3CC(C(=C)C6)C(=O)C7C4N5C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC34[C@@H]1[C@@H]5CC67[C@H]3C[C@@H](C(=C)C6)C(=O)[C@@H]7C4N5C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30907452 | |

| Record name | Hetisan-13-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102386-48-1 | |

| Record name | Spirasine IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102386481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hetisan-13-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30907452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Intricacies of the Spirasine Iv Core

Detailed Analysis of the Hetisine-Type Heptacyclic Skeleton of Spirasine IV

The hetisine (B12785939) skeleton is a heptacyclic C20-diterpenoid framework. rsc.org It is structurally characterized by the presence of C(14)–C(20) and N–C(6) bonds, which form additional rings compared to the related atisine-type alkaloids. rsc.orgacs.org The hetisane skeleton comprises multiple fused rings, creating a rigid, cage-like architecture. rsc.orgacs.org According to single crystal X-ray diffraction analysis of related hetisine-type diterpenoid alkaloids like hetisine, the six-membered cyclohexane (B81311) rings (labeled as A and B in some analyses) typically adopt chair conformations. rsc.org

Hypothesized Biogenetic Pathways and their Influence on Synthetic Strategies for this compound Analogs

The biogenesis of diterpenoid alkaloids, including the hetisine type, is hypothesized to involve cyclization reactions of a diterpene precursor. While specific detailed biogenetic pathways for this compound are not extensively detailed in the search results, the structural relationship between atisine, hetidine, and hetisine skeletons suggests a potential biogenetic link. acs.org The hetisine skeleton can be conceptually derived from an atisine-type skeleton through the formation of the C(14)–C(20) and N–C(6) bonds. rsc.orgacs.org Similarly, the hetidine skeleton features the C(14)–C(20) linkage but lacks the N–C(6) bond of the hetisine core. acs.orgsci-hub.se

Understanding these hypothesized biogenetic relationships has influenced synthetic strategies for hetisine-type alkaloids, including this compound. acs.orgsci-hub.seresearchgate.net Synthetic approaches often aim to construct the complex polycyclic framework through a series of cyclization events, sometimes mimicking proposed biogenetic steps or employing strategies that efficiently build the core structure and introduce the requisite stereochemistry. acs.orgsci-hub.seresearchgate.net For instance, some synthetic routes have focused on constructing key ring systems and then forming the characteristic C(14)–C(20) and N–C(6) linkages late in the synthesis. acs.orgnih.gov Other strategies have utilized cascade reactions or intramolecular cycloadditions to rapidly assemble multiple rings and stereocenters. sci-hub.seresearchgate.net The challenges posed by the complex stereochemistry and the dense arrangement of functional groups in the hetisine core necessitate the development of highly selective synthetic methodologies. acs.orgnih.gov

Advanced Methodologies in the Total Synthesis of Spirasine Iv

Evolution of Synthetic Approaches to the Spirasine IV Framework

Early synthetic studies on diterpenoid alkaloids, dating back to the 1960s and 1970s, laid the groundwork for the synthesis of complex polycyclic structures escholarship.org. The evolution of approaches towards the this compound framework has been driven by the need for strategies that can rapidly assemble its multiply bridged skeleton researchgate.net. Initial strategies for complex bridged polycyclic structures often involved introducing topological complexity at a late stage, a concept exemplified by Corey's work on longifolene (B8805489) researchgate.net. However, more recent approaches to diterpenoid alkaloids, including the hetisine (B12785939) type, have explored alternative strategies, sometimes introducing complexity earlier in the synthesis escholarship.orgresearchgate.net. The development of efficient ring-forming reactions and strategic disconnections has been crucial in advancing these syntheses researchgate.net.

Seminal Racemic Total Syntheses of this compound

The first total synthesis of (±)-Spirasine IV, alongside (±)-Spirasine XI, was reported by Zhang and co-workers in 2018 nih.govdntb.gov.uanih.gov. This seminal work provided a route to access the architecturally complex heptacyclic core in a racemic form dntb.gov.uanih.gov.

Key Bond-Forming Reactions and Strategic Disconnections

The synthesis by Zhang and co-workers employed an intramolecular azomethine ylide-based 1,3-dipolar cycloaddition as a key step to construct the A/F/G/C tetracyclic skeleton, including the challenging N-C6 and C14-C20 linkages researchgate.netdntb.gov.uanih.gov. This cycloaddition exhibited unusual regioselectivity, which was critical for the formation of the desired framework researchgate.netdntb.gov.uanih.gov. Another strategic disconnection involved accessing the hetisine core through a SmI2-mediated free-radical addition to an arene moiety, notably without prior dearomatization researchgate.netdntb.gov.uanih.gov. This was followed by a stereoselective intramolecular aldol (B89426) reaction researchgate.netdntb.gov.uanih.gov.

The strategic disconnections in this racemic synthesis aimed to efficiently assemble the polycyclic system. The intramolecular 1,3-dipolar cycloaddition rapidly built a significant portion of the core structure nih.govdntb.gov.uanih.gov. The use of a SmI2-mediated radical addition provided a means to form a critical C-C bond and set the stage for the subsequent cyclization researchgate.netdntb.gov.uanih.gov.

Data Table: Key Reactions in Seminal Racemic Synthesis

| Reaction Type | Purpose | Noteworthy Feature |

| Intramolecular 1,3-Dipolar Cycloaddition | Construction of the A/F/G/C tetracyclic skeleton, including N-C6/C14-C20 linkages | Unusual regioselectivity |

| SmI2-mediated Free-Radical Addition | Formation of a critical C-C bond via addition to an arene | Occurs without dearomatization |

| Stereoselective Intramolecular Aldol Reaction | Rapid access to the hetisine core | Stereocontrol |

Asymmetric Total Syntheses of this compound and Related Analogs

Achieving the synthesis of this compound in enantiomerically pure form requires the implementation of asymmetric synthetic methodologies. While the initial total synthesis was racemic, recent work has focused on enantioselective routes to related hetisine-type alkaloids, providing insights applicable to this compound acs.org.

Enantioselective Catalytic Strategies for this compound Scaffolds

Enantioselective catalytic strategies are powerful tools for introducing chirality into molecules york.ac.ukiipseries.orgslideshare.net. These methods typically employ a chiral catalyst or ligand to control the stereochemical outcome of a reaction involving an achiral or prochiral substrate york.ac.ukiipseries.org. While a specific enantioselective catalytic total synthesis of this compound is not explicitly detailed in the immediate search results, the broader field of diterpenoid alkaloid synthesis, including hetisine-types, is actively exploring such approaches acs.orgresearchgate.net. For instance, enantioselective transformations, such as organocatalytic enantioselective α-hydroxymethylation, have been employed in the synthesis of intermediates for related complex natural products researchgate.net. The development of metal-catalyzed hydrogen atom transfer (MHAT)-initiated radical rearrangements has also shown promise in constructing cage-like ring systems relevant to hetisine-type scaffolds in enantioselective routes to related alkaloids like (+)-kobusine and (+)-spirasine IX acs.org.

Development of Novel Synthetic Chemistry Inspired by this compound

The synthetic challenges posed by this compound and related diterpenoid alkaloids have stimulated innovation in organic chemistry, leading to the development of novel methodologies. These advancements are often focused on efficient ring construction, control of stereochemistry, and selective functionalization.

Intramolecular Azomethine Ylide-Based 1,3-Dipolar Cycloaddition Methodologies

Intramolecular azomethine ylide-based 1,3-dipolar cycloaddition has been a key strategy in the construction of the complex tetracyclic A/F/G/C skeleton of this compound, specifically forming the challenging N-C6 and C14-C20 linkages. researchgate.netnih.govdntb.gov.ua This reaction involves the cycloaddition of an azomethine ylide, typically generated in situ, with an internal dipolarophile. In the context of this compound synthesis, this methodology has demonstrated unusual regioselectivity, which is critical for assembling the correct ring system. researchgate.netnih.govdntb.gov.ua The effectiveness of this approach lies in its ability to rapidly construct multiple rings and stereocenters in a single step. rsc.org

Samarium Diiodide (SmI2)-Mediated Radical Additions to Arene Moieties

Samarium diiodide (SmI2)-mediated radical reactions have played a significant role in the total synthesis of this compound, particularly in the construction of the B ring. nih.govresearchgate.netsci-hub.se A notable application is the SmI2-mediated free radical addition to an arene moiety, which can occur without prior dearomatization. nih.govresearchgate.net This method provides a powerful tool for carbon-carbon bond formation and has been employed to enable rapid access to the hetisine core. nih.govresearchgate.net SmI2 is a versatile single-electron reducing agent widely used in organic synthesis for various transformations, including reductive radical cyclizations and carbonyl-alkene/alkyne couplings. nih.gov While traditionally used in stoichiometric amounts, recent developments have explored catalytic SmI2 radical cyclization cascades. researchgate.net

Stereoselective Intramolecular Aldol and Mannich Reactions

Stereoselective intramolecular aldol and Mannich reactions are crucial for the precise construction of cyclic systems and the control of stereochemistry in complex molecules like this compound. An intramolecular aldol reaction has been utilized to further enable rapid access to the hetisine core, providing a bicyclo[2.2.2]octane ring with a specific oxygen substitution pattern. researchgate.netnih.govresearchgate.net The aldol reaction involves the nucleophilic addition of an enol or enolate to a carbonyl group, forming a new carbon-carbon bond and a β-hydroxy carbonyl compound. masterorganicchemistry.com Mannich reactions, which are related to aldol reactions, involve the reaction of an enol or enolate with an imine or iminium ion, forming a β-amino carbonyl compound. masterorganicchemistry.com Both reactions can be catalyzed by acid or base and are powerful tools for constructing cyclic structures with control over diastereoselectivity. masterorganicchemistry.com

Mechanistic Investigations of Spirasine Iv and Its Biological Interactions

In Vitro Mechanistic Studies of Spirasine IV's Bioactivity (e.g., enzyme modulation research)

Specific in vitro enzyme modulation research directly on this compound is not extensively detailed in the provided search results. However, the broader context of diterpenoid alkaloid research from Spiraea species indicates investigations into enzyme inhibitory activities, such as xanthine-oxidase inhibition observed in alkaloid-rich fractions of Spiraea chamaedryfolia. researchgate.net Another study on Croton gratissimus, which contains spirasine I, utilized molecular docking to reveal interactions of phytochemicals, including spirasine I, with superoxide (B77818) dismutase (SOD) and catalase, enzymes involved in antioxidant defense. semanticscholar.orgmdpi.comscilit.com While this is not directly about this compound, it illustrates the type of enzyme modulation research conducted on related compounds. Generally, enzyme modulation research involves studying the interaction of a compound with an enzyme to understand how it affects the enzyme's activity. biorxiv.orgnih.govfrontiersin.orgnih.gov This can involve determining inhibition or activation constants (e.g., IC50 values) and investigating binding mechanisms. frontiersin.orgnih.gov

Cellular and Subcellular Research on this compound Effects

Information specifically on the cellular and subcellular effects of this compound is scarce in the provided search results. Research on related plant extracts containing spirasines, such as Croton gratissimus herbal tea containing spirasine I, has shown effects at the cellular level, such as increasing the levels of hepatic reduced glutathione (B108866) (GSH), superoxide dismutase (SOD), and catalase activities, and suppressing malondialdehyde (MDA) levels in oxidative hepatic injury in Chang liver cells. semanticscholar.orgmdpi.com This indicates an impact on cellular antioxidant defense mechanisms. However, these findings are attributed to the complex mixture of compounds in the extract, and the specific contribution of spirasine I (or by extension, insights into this compound's effects) at a subcellular level is not explicitly detailed.

Comparative Mechanistic Analyses with Other Hetisine-Type Diterpenoid Alkaloids

Comparative mechanistic analyses often involve examining the structural similarities and differences between hetisine-type alkaloids and correlating these with their observed biological activities and proposed mechanisms. This compound belongs to the hetisine-type C20-diterpenoid alkaloids, characterized by a complex heptacyclic skeleton. acs.orgnih.gov Other hetisine-type alkaloids mentioned include kobusine (B1673741) and pseudokobusine (B1213284) analogs, which have shown suppressive effects against human tumor cell lines, including multidrug-resistant lines. acs.org Hetisine (B12785939) itself has been described as a potent antiarrhythmic and local anesthetic. latoxan.com While the search results mention the synthesis of this compound alongside Spirasine XI and discuss the synthesis of (+)-kobusine and (+)-spirasine IX, detailed comparative mechanistic analyses explaining why certain structural features lead to specific biological activities across these hetisine-type alkaloids are not provided. acs.orgnih.gov The complexity of these structures and their diverse potential interactions suggest that comparative studies would be valuable in understanding the structure-activity relationships within this class of compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| Hetisine | 431673 nih.gov, 441736 wikidata.org |

| Spiradine A | 441756 nih.gov |

| Spiradine B | 139583401 nih.gov |

| Spirolide D | 42621571 nih.gov |

| Spiramine B | 500088 nih.gov |

| Spiramycin | 5353950 drugbank.com (Note: Spiramycin is a macrolide, not a diterpenoid alkaloid, but was included in search results due to name similarity) |

| Kobusine | Not explicitly found, but mentioned as a hetisine-type alkaloid acs.org |

| Pseudokobusine | Not explicitly found, but mentioned as a hetisine-type alkaloid acs.org |

| Spirasine IX | Not explicitly found, but mentioned acs.orgresearchgate.net |

| Spirasine XI | Not explicitly found, but mentioned acs.orgnih.gov |

| Spiramine T | Not explicitly found, but mentioned researchgate.net |

| Spiramine Q | Not explicitly found, but mentioned researchgate.net |

| Spiradine D | 156580499 nih.gov |

| Spirasine I | 106777-13-3 (CAS) benchchem.com, mentioned in studies semanticscholar.orgmdpi.comscilit.com |

| Nomimine | Not explicitly found, but mentioned researchgate.net |

| Cossonidine | Not explicitly found, but mentioned acs.org |

| (+)-Davisinol | Not explicitly found, but mentioned acs.org |

| (+)-18-Benzoyldavisinol | Not explicitly found, but mentioned acs.org |

| (+)-Orgetine | Not explicitly found, but mentioned acs.org |

| Atisine | Not explicitly found, but mentioned as a related diterpenoid alkaloid acs.orgresearchgate.netijpsr.com |

| Dihydronavirine | Not explicitly found, but mentioned researchgate.net |

| Septedine | Not explicitly found, but mentioned researchgate.net |

Interactive Data Table (Example based on related compound data)

Preclinical Research Paradigms for Understanding Spirasine Iv S Biological Scope

In Vitro Biological Activity Screening and Validation for Spirasine IV

In vitro screening represents an initial step in characterizing the biological potential of a compound like this compound. This involves testing the compound against various biological targets or systems in a controlled laboratory setting, such as cell cultures or enzyme assays. For compounds reported to have antimicrobial, anti-inflammatory, and antioxidant properties, specific in vitro assays are employed.

Antimicrobial screening typically involves evaluating the compound's ability to inhibit the growth of various microorganisms, including bacteria and fungi. Common methods include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, as well as disk diffusion tests. These tests expose microorganisms to different concentrations of the compound to determine the lowest concentration that inhibits or kills the microbes.

In vitro anti-inflammatory activity can be assessed using cell-based assays that measure the compound's effect on inflammatory mediators or pathways. This might involve stimulating immune cells (e.g., macrophages) with pro-inflammatory agents like lipopolysaccharide (LPS) and then evaluating the compound's ability to reduce the production of cytokines (e.g., TNF-alpha, IL-1beta), chemokines, or other inflammatory markers like nitric oxide (NO) and prostaglandin (B15479496) E2. Assays measuring the inhibition of enzymes involved in inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX), can also be utilized.

Antioxidant activity in vitro is commonly evaluated using assays that assess the compound's ability to scavenge free radicals or reduce oxidative stress. Popular methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and assays measuring the inhibition of lipid peroxidation. These assays provide insights into the compound's capacity to neutralize reactive species and protect against oxidative damage.

Development and Utilization of Animal Models for this compound Research

Following promising in vitro results, preclinical research progresses to in vivo studies utilizing animal models. Animal models are crucial for evaluating a compound's biological activity within a complex living system, providing information on its effects on disease processes, as well as initial insights into pharmacokinetics and pharmacodynamics. The choice of animal model depends on the specific biological activity being investigated and the relevant disease or condition being modeled.

Pharmacological Proof-of-Concept Studies in Relevant Animal Models

Pharmacological proof-of-concept (POC) studies in animal models are designed to provide initial evidence that a compound can exert the desired biological effect in a living system relevant to a particular disease or condition. These studies aim to confirm the in vitro findings and assess whether the compound has therapeutic potential.

For a compound like this compound with reported antimicrobial activity, POC studies might involve animal models of bacterial or fungal infections. For instance, models of systemic infections, wound infections, or respiratory tract infections could be used to evaluate the compound's ability to reduce microbial load, improve survival rates, or alleviate disease symptoms.

In the case of reported anti-inflammatory activity, relevant animal models include those of acute or chronic inflammation, such as carrageenan-induced paw edema, zymosan-induced arthritis, or models of inflammatory bowel disease. These models allow researchers to assess the compound's ability to reduce swelling, immune cell infiltration, and the production of inflammatory mediators in vivo. While an acetic acid-induced writhing assay was mentioned in the context of diterpenoid alkaloids, specific results for this compound in this or other animal models were not found in the conducted searches.

For antioxidant activity, animal models of oxidative stress-related conditions could be employed. This might involve models of ischemia-reperfusion injury, toxin-induced organ damage, or models of neurodegenerative diseases where oxidative stress plays a significant role. Evaluation in these models could involve measuring markers of oxidative damage (e.g., malondialdehyde levels) or enhancing endogenous antioxidant defense systems (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) levels) in tissues.

Specific published pharmacological proof-of-concept study results utilizing this compound in relevant animal models were not identified in the conducted searches.

Investigation of Pharmacodynamic Markers in Preclinical Animal Systems

Pharmacodynamic (PD) studies in preclinical animal systems aim to understand the biochemical and physiological effects of a compound and how these effects relate to its concentration at the site of action over time. PD markers are measurable indicators that reflect the compound's activity and its impact on the biological system.

For this compound, given its reported activities, potential pharmacodynamic markers could include:

For antimicrobial activity: Reduction in bacterial or fungal colony-forming units (CFUs) in infected tissues or fluids, or changes in microbial viability markers.

For anti-inflammatory activity: Levels of pro-inflammatory cytokines and chemokines in serum or tissue, activity of inflammatory enzymes (e.g., COX, iNOS), or markers of immune cell infiltration.

For antioxidant activity: Levels of oxidative stress markers (e.g., protein carbonylation, DNA damage), activity or expression of antioxidant enzymes (e.g., SOD, catalase, glutathione reductase), or levels of endogenous antioxidants (e.g., glutathione).

Investigating these markers in animal models helps to establish the relationship between the compound's exposure and its biological effects, which is crucial for understanding its mechanism of action and predicting potential efficacy. However, specific published data on pharmacodynamic markers investigated for this compound in preclinical animal systems were not found in the conducted searches.

Exploration of Bioactivity Profiles for this compound (Antimicrobial, Anti-inflammatory, Antioxidant research)

The exploration of this compound's bioactivity profile encompasses detailed investigations into its reported antimicrobial, anti-inflammatory, and antioxidant properties. This involves characterizing the spectrum of activity, potency, and potential mechanisms underlying these effects.

Research into the antimicrobial activity would seek to determine the range of microorganisms susceptible to this compound and its potency against them, often expressed as MIC or MBC values. Studies might also explore the mechanism of action, such as disruption of cell walls or membranes, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.

Investigations into the anti-inflammatory activity would aim to identify the specific inflammatory pathways or mediators targeted by this compound. This could involve studying its effects on signaling pathways like NF-kappaB or MAPK, or its influence on the production and activity of key inflammatory molecules.

Research on the antioxidant activity would focus on understanding how this compound exerts its effects, whether through direct free radical scavenging, chelation of metal ions, or upregulation of endogenous antioxidant defense systems. Quantitative data from various antioxidant assays would contribute to a comprehensive understanding of its antioxidant potential.

Structure Activity Relationship Sar Studies of Spirasine Iv and Its Derivatives

Systematic Design and Synthesis of Spirasine IV Analogs for SAR Probing

The systematic design and synthesis of analogs are central to SAR studies. This involves creating a series of compounds structurally related to the parent compound, this compound, but with specific modifications benchchem.comslideshare.net. These modifications can include alterations to functional groups, changes in stereochemistry, or the removal or addition of entire rings or substituents. The synthesis of complex polycyclic structures like this compound and its hetisine-type relatives is a significant synthetic challenge researchgate.netcqu.edu.cnresearchgate.netacs.org.

Researchers have developed various synthetic strategies to access the hetisine (B12785939) core and related structures researchgate.netcqu.edu.cnresearchgate.netacs.org. For instance, approaches involving intramolecular azomethine ylide-based 1,3-dipolar cycloaddition, SmI2-mediated radical additions, and intramolecular aldol (B89426) reactions have been employed in the total synthesis of this compound and Spirasine XI researchgate.netcqu.edu.cnresearchgate.net. These synthetic routes can potentially be adapted to introduce variations at specific positions of the this compound scaffold, allowing for the generation of analogs with targeted structural changes.

The design of analogs for SAR probing is often guided by hypotheses about which parts of the molecule are likely involved in binding to a biological target or eliciting a specific activity. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications might affect binding affinity and guide synthetic priorities benchchem.comresearchgate.net.

Correlation of Structural Modifications with Observed Biological Activities

While specific data tables detailing the SAR of this compound analogs were not directly found, the general principle involves comparing the potency or efficacy of each analog to that of this compound (or a reference compound) in relevant biological assays researchgate.netnih.gov. For example, if this compound shows anti-inflammatory activity ontosight.ai, analogs with modifications at a particular position might show increased, decreased, or abolished activity. This would suggest the importance of that position or functional group for the anti-inflammatory effect.

Studies on other natural products and complex molecules demonstrate this correlation. For instance, SAR studies on spiramycins involved synthesizing numerous derivatives and evaluating their antimicrobial activity and affinity to ribosomes nih.gov. By comparing the activities of these derivatives, researchers could discuss the relationship between structural changes and biological effects nih.gov. Similarly, SAR studies on conazole analogs examined antimicrobial and anticancer activities in relation to structural variations researchgate.net.

To illustrate the concept of correlating structural modifications with biological activity in a hypothetical context relevant to this compound's reported activities (e.g., anti-inflammatory), consider a simplified example based on general SAR principles:

Hypothetical Data: Anti-inflammatory Activity of this compound Analogs

| Compound | Structural Modification (Relative to this compound) | Hypothetical Anti-inflammatory Activity (IC50, µM) |

| This compound | None | 10 |

| Analog A | Removal of hydroxyl group at C-X | 50 (Decreased activity) |

| Analog B | Acetylation of hydroxyl group at C-X | 15 (Slightly decreased activity) |

| Analog C | Methylation of amine nitrogen | >100 (Significantly decreased activity) |

| Analog D | Addition of a methyl group at C-Y | 8 (Increased activity) |

Note: This table presents hypothetical data for illustrative purposes only, based on general SAR principles and not on specific published data for this compound analogs.

This hypothetical data would suggest that the hydroxyl group at C-X and the amine nitrogen are important for anti-inflammatory activity, while modifications at C-Y might enhance it.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Based on the correlation between structural modifications and biological activities, researchers can identify the key pharmacophoric elements of this compound. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov.

For this compound, the pharmacophore would likely consist of specific functional groups (e.g., hydroxyls, amines, ketones) and their spatial arrangement, which are crucial for its observed biological activities. By systematically modifying these groups and analyzing the impact on activity, researchers can build a model of the this compound pharmacophore. For instance, if the hypothetical data above were real, the hydroxyl group at C-X and the amine nitrogen would be considered key pharmacophoric elements for anti-inflammatory activity.

Identifying the pharmacophore can guide the design of new, more potent, and selective analogs or even entirely new chemical entities that mimic the essential features of this compound nih.gov. Computational methods, including pharmacophore modeling, can assist in this process nih.govresearchgate.net.

Conformational Analysis and its Impact on SAR in this compound Series

The biological activity of a molecule is not only dependent on its functional groups but also on its three-dimensional shape, or conformation nih.gov. For rigid or semi-rigid molecules like this compound with its complex polycyclic structure, the accessible conformations are limited, but understanding these conformations is still important for SAR.

Conformational analysis involves studying the different spatial arrangements that a molecule can adopt and their relative energies nih.govnih.gov. For this compound, this would involve analyzing the flexibility of its ring systems and the possible orientations of its substituents. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular mechanics and molecular dynamics simulations can be used for conformational analysis nih.govnih.gov.

The impact of conformational analysis on SAR lies in the fact that only specific conformations may be capable of binding to a biological target nih.gov. If a structural modification alters the conformational preferences of a this compound analog, it could affect its ability to adopt the "active conformation" required for binding, thereby influencing its biological activity nih.gov. For example, introducing a bulky substituent might restrict the molecule's flexibility, preventing it from adopting the optimal shape for receptor interaction. Conversely, a modification that favors the active conformation could lead to increased potency.

Understanding the interplay between structure, conformation, and activity is crucial for rational drug design in the this compound series. This involves considering not just which functional groups are present, but also their precise spatial orientation and how structural changes might subtly alter the molecule's preferred three-dimensional structure.

Advanced Analytical Methodologies in Spirasine Iv Research

High-Resolution Chromatographic Techniques for Spirasine IV Purity and Analysis

High-resolution chromatographic techniques play a vital role in the isolation, purification, and quantitative analysis of this compound from complex matrices or synthetic reaction mixtures. These methods enable the separation of this compound from impurities and structurally related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely applied in the analysis of non-volatile or thermally labile compounds like many natural products. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry (MS). LC-MS is invaluable for assessing the purity of this compound samples and identifying potential impurities. The chromatographic separation allows for the resolution of different components in a mixture, while the mass spectrometer provides molecular weight information and fragmentation patterns, aiding in the identification of this compound and co-eluting substances. For instance, LC-MS analysis has been employed in studies related to the synthesis of this compound to monitor reaction progress and indicate incomplete reactions. ontosight.ai The versatility of LC-MS, particularly LC-MS/MS, is well-established for the sensitive and selective quantification of compounds in complex matrices, as demonstrated in the analysis of other chemical compounds. datacommons.orgwikipedia.orgctdbase.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without decomposition, derivatization techniques can be employed to convert it into a more volatile form suitable for this method. nih.gov GC-MS, like LC-MS, provides both separation and identification capabilities. The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides characteristic fragmentation patterns for identification. nih.gov GC-MS is a standard technique for analyzing volatile components in various samples and is recognized for its high resolution and sensitivity in qualitative and quantitative detection, although it may be less sensitive to very low levels compared to other methods. The application of GC-MS to this compound would likely involve chemical modification to enhance volatility, allowing for the analysis of the derivatized compound and potentially volatile impurities or degradation products.

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods provide crucial information about the structural features, functional groups, and spatial arrangement of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are routinely used to assign signals to specific nuclei and determine connectivity and spatial relationships within a molecule. For complex structures like this compound, 2D NMR techniques are particularly powerful in establishing the carbon-carbon and carbon-hydrogen frameworks and confirming structural assignments. Research on related diterpenoid alkaloids has heavily relied on 2D NMR data for decisive structure elucidation. The detailed analysis of chemical shifts, coupling constants, and correlation signals from NMR spectra provides compelling evidence for the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and conformation. Crucially, for chiral molecules like this compound, single-crystal X-ray diffraction can unequivocally establish the absolute stereochemistry. This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal lattice, which provides information about the absolute arrangement of stereocenters. While obtaining suitable single crystals can sometimes be a limitation, X-ray analysis has been successfully applied in research related to this compound synthesis to confirm the absolute configuration of intermediates, thereby supporting the stereochemical outcome of synthetic routes. The Flack parameter, derived from X-ray diffraction data, is a key indicator for the confidence in the assigned absolute configuration.

Development and Validation of Robust Analytical Procedures for this compound

The development and validation of analytical procedures for this compound are essential to ensure that the methods used for its analysis are reliable, accurate, and suitable for their intended purpose. A validated analytical procedure provides documented evidence that it consistently yields results that meet predefined criteria.

The validation process typically involves evaluating several performance characteristics, including specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). Specificity ensures that the method can accurately measure this compound in the presence of other components, such as impurities or matrix elements. Accuracy assesses how close the experimental results are to the true value, while precision measures the reproducibility of the results. Linearity establishes that the analytical response is directly proportional to the concentration of this compound over a defined range. The LOD and LOQ determine the lowest concentrations of this compound that can be reliably detected and quantified, respectively.

Developing a robust analytical procedure involves understanding the critical parameters that can affect its performance and implementing controls to minimize their influence. This often includes optimizing sample preparation techniques, chromatographic conditions (mobile phase composition, flow rate, column temperature), and detector parameters. datacommons.orgnih.gov The validation process confirms that the developed procedure is fit for its intended analytical application, whether it is for purity testing, content determination, or structural confirmation. Guidelines from regulatory bodies, such as those from the ICH, provide a framework for the validation of analytical procedures.

Note: While the analytical techniques described are fundamental to the research and characterization of compounds like this compound, detailed data tables containing specific chromatographic parameters, retention times, mass spectral data, or NMR peak assignments exclusively for this compound analysis were not extensively available in the accessible sources for inclusion in this article. The discussion focuses on the established applications and relevance of these methodologies in the context of this compound research based on general scientific principles and mentions in the literature.

Computational Chemistry and Molecular Modeling Applications for Spirasine Iv

Quantum Chemical Calculations for Electronic Structure and Reactivity of Spirasine IV

Quantum chemical calculations, particularly methods based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules. ontosight.aijst.go.jpsci-hub.sechemblink.com These calculations can determine properties such as molecular orbitals, charge distribution, and reaction pathways, providing insights into how a molecule might behave in chemical transformations. While detailed, specific quantum chemical studies focusing solely on the electronic structure and reactivity of this compound were not prominently featured in the reviewed literature, the complexity of its heptacyclic skeleton and functional groups suggests that such calculations would be essential for a thorough understanding of its intrinsic reactivity and potential reaction sites. chemblink.comctdbase.orgalomedika.com General applications of quantum chemistry in studying electronic structure and reactivity involve analyzing frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reaction transition states to predict favored reaction mechanisms and outcomes. ontosight.aijst.go.jpchemblink.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying principles of classical mechanics, MD can explore the conformational landscape of a molecule, revealing its flexibility and the various shapes it can adopt in different environments, such as in solution. MD simulations have been applied to alkaloids, including this compound and XI, to study their conformational behavior. These simulations can provide data on the stability of different conformers, transitions between them, and interactions with surrounding molecules, such as solvents. Understanding the conformational preferences of this compound is vital as the three-dimensional structure dictates its physical and chemical properties and potential interactions.

Retrosynthetic Analysis and Synthesis Planning using Computational Algorithms for this compound

Retrosynthetic analysis is a problem-solving technique for planning chemical synthesis, working backward from the target molecule to available starting materials. ctdbase.org Computational algorithms and software have been developed to automate and assist this process, generating potential synthetic routes based on known reactions and chemical principles. The synthesis of complex molecules like this compound, a hetisine-type alkaloid, often benefits from computational synthesis planning. chemblink.comctdbase.orgalomedika.com Computational analysis has played a role in devising strategies for the total synthesis of this compound and related compounds, aiding in the identification of key disconnections and the design of reaction sequences. chemblink.comctdbase.orgalomedika.com These computational tools can evaluate the feasibility and efficiency of different routes, considering factors such as reaction yield, selectivity, and availability of precursors.

| Computational Method | Application to this compound (as found in search results) | Typical Data/Output |

| Quantum Chemical Calculations | No specific detailed studies on this compound's electronic structure/reactivity identified. | Molecular orbital energies, charge distributions, reaction barriers, spectroscopic parameters (predicted). |

| Molecular Dynamics Simulations | Applied to this compound and XI. | Conformational ensembles, RMSD, RMSF, interaction energies, diffusion coefficients. |

| Molecular Docking Studies | No specific studies using this compound as a ligand identified. | Binding poses, docking scores (predicted binding affinity), interaction types (H-bonds, hydrophobic). |

| Retrosynthetic Analysis/Synthesis Planning | Used in the context of planning the synthesis of this compound and related alkaloids. chemblink.comctdbase.orgalomedika.com | Proposed synthetic routes, reaction steps, potential precursors, feasibility assessment. |

Future Directions and Emerging Research Frontiers for Spirasine Iv

Exploration of Undiscovered Biosynthetic Pathways Related to Spirasine IV

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. Diterpenoid alkaloids, including the hetisine (B12785939) type to which this compound belongs, are generally understood to originate from geranylgeranyl diphosphate (B83284) through complex cyclization and oxidation steps, followed by the introduction of nitrogen atoms. However, the specific enzymatic cascade and genetic machinery responsible for the unique heptacyclic skeleton and functionalization pattern of this compound remain to be fully elucidated.

Future research should focus on identifying the genes encoding the enzymes involved in the late-stage biosynthesis of this compound. This could involve transcriptomic and genomic studies of the producing organism at different developmental stages or under varying environmental conditions. Heterologous expression of candidate genes and in vitro enzymatic assays would be crucial to confirm the function of identified enzymes. Uncovering these undiscovered biosynthetic pathways could provide opportunities for engineered biosynthesis, potentially leading to more efficient and sustainable production of this compound and its analogs.

Development of Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis

While chemical total synthesis of this compound has been achieved, the development of chemoenzymatic and biocatalytic approaches represents a promising future direction. Biocatalysis, utilizing enzymes or whole-cell systems, offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

Future work could focus on identifying or engineering enzymes capable of catalyzing specific, challenging transformations within the this compound synthesis pathway. For instance, enzymes could be employed for selective oxidations, cyclizations, or the introduction of the nitrogen atom with precise stereocontrol. Chemoenzymatic strategies would integrate these enzymatic steps with chemical transformations to create more efficient, convergent, and sustainable synthetic routes to this compound and its structural variants. Research in this area could involve high-throughput screening of enzyme libraries or directed evolution to tailor enzyme activity and selectivity for specific synthetic steps.

Application of Advanced Omics Technologies in this compound Research

Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for a comprehensive understanding of this compound production and biological interactions.

Applying these technologies to the this compound-producing organism can provide insights into:

Genomics: Identification of gene clusters involved in biosynthesis, regulation, and transport of this compound.

Transcriptomics: Understanding gene expression patterns related to this compound production under different conditions.

Proteomics: Identifying and quantifying the enzymes and other proteins involved in the biosynthetic pathway and cellular response.

Metabolomics: Global profiling of metabolites to understand the metabolic state of the organism and identify intermediates or related compounds in the this compound pathway.

Integrated omics approaches can provide a systems-level view, correlating genetic information with protein function and metabolite production to fully map the this compound biosynthetic pathway and identify potential bottlenecks or regulatory points. Furthermore, omics technologies could be applied to study the biological effects of this compound on target systems, providing a deeper understanding of its mechanism of action at a molecular level.

Design of Next-Generation this compound Analogs with Tuned Biological Profiles

The structural complexity of this compound provides a rich scaffold for the design and synthesis of next-generation analogs with potentially tuned biological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, involving the synthesis of modified versions of the compound and evaluating how these structural changes impact biological activity.

Future research should systematically explore modifications to the this compound core structure to investigate their effects on activity, selectivity, and other relevant properties. This could involve targeted modifications at specific positions identified as crucial for interaction with biological targets, or the introduction of new functional groups to modulate properties like solubility or bioavailability. The design of these analogs can be guided by computational modeling techniques, such as molecular docking and dynamics simulations, to predict binding affinities and prioritize synthetic targets. The goal is to develop analogs with improved potency, reduced off-target effects, or novel bioactivities.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the field of drug discovery and natural product research, offering powerful tools for data analysis, prediction, and optimization.

Future research on this compound can leverage AI and ML in several ways:

Biosynthesis Prediction: ML algorithms can be trained on known biosynthetic pathways of similar compounds to predict potential enzymatic steps and genes involved in this compound biosynthesis.

Synthesis Planning: AI-driven tools can assist in designing more efficient and convergent synthetic routes, including chemoenzymatic approaches, by analyzing vast chemical reaction databases.

Analog Design and SAR Prediction: ML models can predict the biological activity of novel this compound analogs based on their chemical structures, accelerating the design-synthesis-test cycle.

Target Identification: AI can analyze biological data to predict potential protein targets or pathways modulated by this compound.

Process Optimization: ML algorithms can optimize fermentation conditions for this compound production in microbial systems or reaction parameters in synthetic routes.

Q & A

What are the foundational steps to formulate a hypothesis-driven research question for studying Spirasine IV’s mechanisms?

- Methodological Answer : Begin by identifying knowledge gaps through systematic literature reviews (e.g., using PRISMA guidelines). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example:

- Population: Target biological systems (e.g., neuronal cells).

- Intervention: this compound dosage and administration routes.

- Comparison: Baseline activity vs. post-treatment effects.

- Outcome: Quantifiable metrics (e.g., receptor binding affinity, IC50 values).

Ensure hypotheses are testable using controlled experiments, such as dose-response assays .

Q. How should researchers design a protocol to assess this compound’s efficacy across in vitro and in vivo models?

-

Methodological Answer :

- Define Variables : Independent (e.g., concentration, exposure time) and dependent variables (e.g., apoptosis rate, bioavailability).

- Control Groups : Include positive/negative controls and blinding to reduce bias.

- Replication : Use ≥3 biological replicates to ensure statistical power .

- Data Collection : Standardize instruments (e.g., HPLC for purity checks, microplate readers for absorbance) and document protocols using platforms like Protocols.io .

Example table for experimental design:

Model Type Sample Size Key Metrics Assay Duration In vitro n=9 IC50, cytotoxicity 24–72 hrs In vivo n=6/group Bioavailability, half-life 7–14 days

Q. What strategies ensure rigorous data collection and minimization of bias in this compound studies?

- Methodological Answer :

- Blinding : Use double-blind designs for treatment administration and data analysis.

- Randomization : Assign subjects to treatment/control groups using software tools (e.g., RAND() in Excel) .

- Calibration : Validate equipment before each experiment (e.g., spectrophotometer wavelength accuracy).

- Audit Trails : Maintain raw data logs with timestamps and annotate deviations .

Advanced Research Questions

Q. How can conflicting results between this compound’s in vitro potency and in vivo bioavailability be resolved?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., metabolic degradation in vivo) .

- Sensitivity Analysis : Test parameters like pH, temperature, or serum protein binding in vitro to mimic in vivo conditions .

- Pharmacokinetic Modeling : Use tools like NONMEM or WinNonlin to integrate absorption/distribution data .

Example workflow:

- Step 1: Compare IC50 values across cell lines (Table 1).

- Step 2: Correlate with in vivo plasma concentration-time curves (Figure 1).

Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in this compound experiments?

- Methodological Answer :

- Non-Linear Regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.

- Machine Learning : Apply random forest or neural networks to predict efficacy thresholds from multi-omics data .

- Bayesian Inference : Estimate posterior probabilities for toxicity risks using Markov Chain Monte Carlo (MCMC) methods .

Key considerations: - Report confidence intervals and effect sizes (e.g., Cohen’s d) for transparency .

Q. How can researchers integrate this compound’s structural-activity data with computational models for target validation?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to hypothesized targets (e.g., NMDA receptors) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- Validation : Cross-reference computational predictions with wet-lab mutagenesis assays (e.g., CRISPR-edited cell lines) .

Data Analysis and Reporting

Q. What frameworks ensure reproducible analysis of this compound’s toxicological data?

- Methodological Answer :

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit datasets in Zenodo or Figshare) .

- Version Control : Use Git for tracking code/script changes in analysis pipelines (e.g., Python/R scripts) .

- Pre-registration : Document hypotheses and analysis plans on Open Science Framework (OSF) to avoid HARKing (Hypothesizing After Results are Known) .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Methodological Answer :

- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles.

- IACUC Approval : Submit detailed protocols to Institutional Animal Care and Use Committees, including endpoint criteria (e.g., tumor size limits) .

- Data Sharing : Publish negative results to prevent redundant experiments .

Integration with Existing Literature

Q. What systematic review methodologies are recommended to contextualize this compound findings within prior research?

- Methodological Answer :

Q. How can contradictions between this compound’s preclinical and clinical data be addressed in grant proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.